molecular formula C31H22N4O2S3 B13412468 Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate

Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate

Cat. No.: B13412468
M. Wt: 578.7 g/mol
InChI Key: DULNXFJHDHLRLB-LSWMGQQCSA-N
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Description

Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate is a complex organic compound with a molecular formula of C₁₃H₁₀N₄O₂S₃ This compound is known for its unique structure, which includes a benzothiazole ring and a thiazole ring, connected through a trityloxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazol-2-yl-(Z)-2-methoxyimino-2-(2-aminothiazole-4-yl-)thioacetate
  • S-2-Benzothiazolyl 2-amino-α-(methoxyimino)-4-thiazolethiolacetate

Uniqueness

Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate is unique due to its specific trityloxyimino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C31H22N4O2S3

Molecular Weight

578.7 g/mol

IUPAC Name

O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoethanethioate

InChI

InChI=1S/C31H22N4O2S3/c32-29-33-25(20-39-29)27(28(38)36-30-34-24-18-10-11-19-26(24)40-30)35-37-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20H,(H2,32,33)/b35-27-

InChI Key

DULNXFJHDHLRLB-LSWMGQQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=CSC(=N4)N)\C(=S)OC5=NC6=CC=CC=C6S5

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=S)OC5=NC6=CC=CC=C6S5

Origin of Product

United States

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